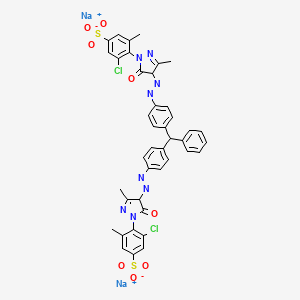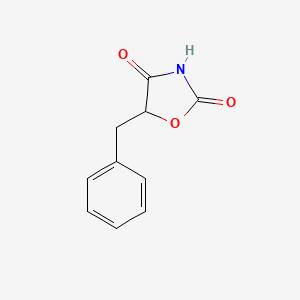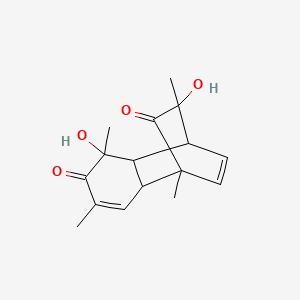
1-Tert-butyl-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a tert-butyl group at the 1-position and a 2-methoxyphenyl group at the 4-position. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-Tert-butyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of piperazine with tert-butyl chloride and 2-methoxyphenyl chloride under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Tert-butyl-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl or methoxyphenyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Tert-butyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The tert-butyl and methoxyphenyl groups enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-Tert-butyl-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:
1-Tert-butyl-4-(2-ethoxy-2-oxoethyl)piperazine: This compound has an ethoxy-oxoethyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
1-Tert-butyl-4-(2-hydrazino-2-oxoethyl)piperazine: The presence of a hydrazino-oxoethyl group imparts unique reactivity and biological activity compared to the methoxyphenyl derivative.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6322-41-4 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C15H24N2O/c1-15(2,3)17-11-9-16(10-12-17)13-7-5-6-8-14(13)18-4/h5-8H,9-12H2,1-4H3 |
InChI Key |
IQIIUWCFJHTWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)


![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)



![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)




![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)
